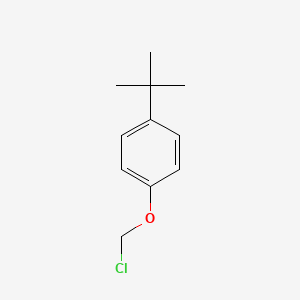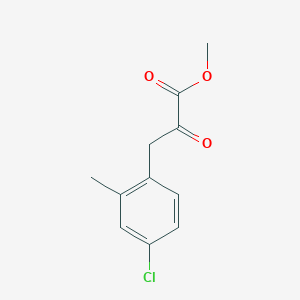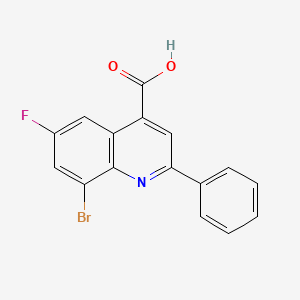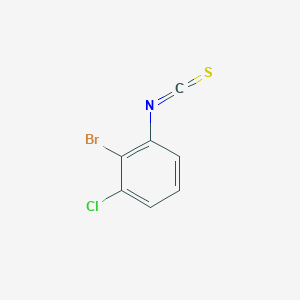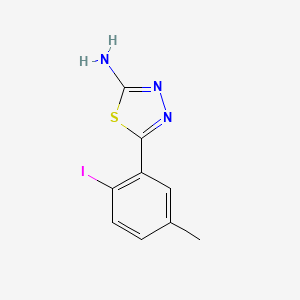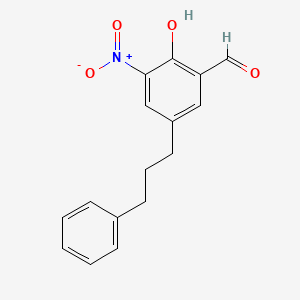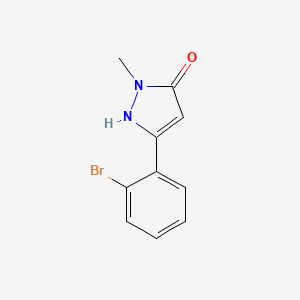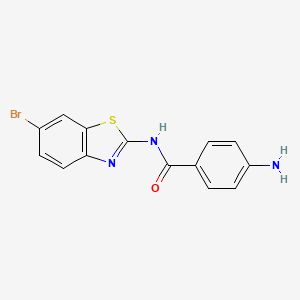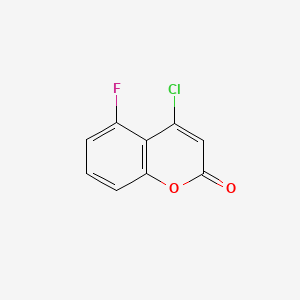![molecular formula C16H17N3O2 B13695626 Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is an organic compound known for its unique structure and properties It is a derivative of azobenzene, characterized by the presence of an azo group (-N=N-) linking two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate typically involves the diazotization of 4-aminobenzene followed by coupling with another aromatic compound. The reaction conditions often include the use of sodium nitrite and a strong acid such as hydrochloric acid to generate the diazonium salt, which then undergoes coupling with an appropriate aromatic compound to form the azo linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other materials due to its vibrant color and stability.
作用機序
The mechanism of action of Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reversible isomerization between the trans and cis forms, which can affect the compound’s binding affinity and activity. This isomerization can be triggered by light or chemical stimuli, making the compound useful in photoresponsive applications.
類似化合物との比較
Similar Compounds
- Methyl 4-[(4-Aminophenyl)diazenyl]benzoate
- 4-[(E)-(4-Aminophenyl)diazenyl]phenylamine
Uniqueness
Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate is unique due to its specific structural features, including the propanoate ester group, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
特性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
methyl 3-[4-[(4-aminophenyl)diazenyl]phenyl]propanoate |
InChI |
InChI=1S/C16H17N3O2/c1-21-16(20)11-4-12-2-7-14(8-3-12)18-19-15-9-5-13(17)6-10-15/h2-3,5-10H,4,11,17H2,1H3 |
InChIキー |
WLVDBSOGYDDNIU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


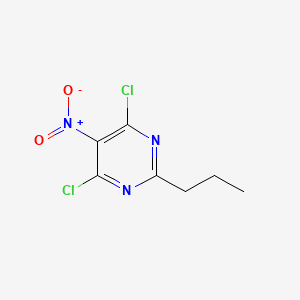
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
